Cas no 82545-53-7 (methyl 3-hydroxy-2,4-dimethylpentanoate)
methyl 3-hydroxy-2,4-dimethylpentanoate Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid, 3-hydroxy-2,4-dimethyl-, methyl ester
- methyl 3-hydroxy-2,4-dimethylpentanoate
- 82545-53-7
- AKOS011680694
- CS-0232957
- methyl3-hydroxy-2,4-dimethylpentanoate
- SCHEMBL5598798
- EN300-1296883
-
- Inchi: 1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3
- InChI Key: MXWOUIHOPZWBDL-UHFFFAOYSA-N
- SMILES: OC(C(C(=O)OC)C)C(C)C
Computed Properties
- Exact Mass: 160.109944368g/mol
- Monoisotopic Mass: 160.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.5Ų
methyl 3-hydroxy-2,4-dimethylpentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1296883-50mg |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95.0% | 50mg |
$205.0 | 2023-09-30 | |
| Enamine | EN300-1296883-100mg |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95.0% | 100mg |
$306.0 | 2023-09-30 | |
| Enamine | EN300-1296883-250mg |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95.0% | 250mg |
$438.0 | 2023-09-30 | |
| Enamine | EN300-1296883-500mg |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95.0% | 500mg |
$691.0 | 2023-09-30 | |
| Enamine | EN300-1296883-1000mg |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95.0% | 1000mg |
$884.0 | 2023-09-30 | |
| Enamine | EN300-1296883-2500mg |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95.0% | 2500mg |
$1735.0 | 2023-09-30 | |
| Enamine | EN300-1296883-5000mg |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95.0% | 5000mg |
$2566.0 | 2023-09-30 | |
| Enamine | EN300-1296883-10000mg |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95.0% | 10000mg |
$3807.0 | 2023-09-30 | |
| Enamine | EN300-1296883-0.05g |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95% | 0.05g |
$205.0 | 2023-05-26 | |
| Enamine | EN300-1296883-0.1g |
methyl 3-hydroxy-2,4-dimethylpentanoate |
82545-53-7 | 95% | 0.1g |
$306.0 | 2023-05-26 |
methyl 3-hydroxy-2,4-dimethylpentanoate Related Literature
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on methyl 3-hydroxy-2,4-dimethylpentanoate
Chemical Profile of Methyl 3-hydroxy-2,4-dimethylpentanoate (CAS No. 82545-53-7)
Methyl 3-hydroxy-2,4-dimethylpentanoate (CAS No. 82545-53-7) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester, characterized by its unique structural properties, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.
The molecular structure of methyl 3-hydroxy-2,4-dimethylpentanoate consists of a five-carbon chain with hydroxyl and methyl substituents at specific positions. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in various synthetic pathways. The presence of both hydroxyl and ester functional groups allows for diverse transformations, including esterification, hydrolysis, and oxidation reactions, which are pivotal in the synthesis of more complex molecules.
In recent years, the study of polyfunctional compounds like methyl 3-hydroxy-2,4-dimethylpentanoate has seen considerable advancements, particularly in the context of drug discovery and development. Researchers have been exploring its utility as a building block for more intricate pharmacophores. For instance, derivatives of this compound have been investigated for their potential role in modulating enzymatic activities and as intermediates in the synthesis of novel therapeutic agents.
The pharmaceutical industry has shown particular interest in esters due to their favorable pharmacokinetic properties. Methyl 3-hydroxy-2,4-dimethylpentanoate, with its dual functionality, offers a versatile platform for designing molecules that can interact with biological targets in multiple ways. This flexibility is crucial for developing drugs that exhibit enhanced efficacy and reduced side effects.
Recent studies have highlighted the compound's significance in the synthesis of chiral molecules, which are essential for many drugs on the market today. The stereochemistry of methyl 3-hydroxy-2,4-dimethylpentanoate can be manipulated to produce enantiomerically pure derivatives, which are often required for optimal biological activity. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve this goal, showcasing the compound's potential as a key intermediate.
Beyond pharmaceutical applications, methyl 3-hydroxy-2,4-dimethylpentanoate has also found utility in other areas of chemical research. Its role as a substrate in organic transformations has been explored by chemists seeking novel synthetic methodologies. For example, it has been used in the development of catalytic systems that facilitate efficient esterification and hydrolysis reactions.
The environmental impact of chemical compounds is another critical consideration in modern research. The biodegradability and toxicity profile of methyl 3-hydroxy-2,4-dimethylpentanoate have been subjects of investigation. Studies suggest that under certain conditions, this compound can be metabolized by microorganisms into less harmful products. This finding is particularly relevant for industries that rely on esters as intermediates, as it underscores their potential for sustainable use.
In conclusion, methyl 3-hydroxy-2,4-dimethylpentanoate (CAS No. 82545-53-7) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and chemical properties make it a valuable asset in pharmaceutical research, synthetic chemistry, and environmental studies. As our understanding of its capabilities continues to grow, so too will its role in advancing scientific knowledge and innovation.
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